molecular formula C14H13N5O2S B2751664 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1351661-05-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2751664
CAS No.: 1351661-05-6
M. Wt: 315.35
InChI Key: ITCFQYDBORYBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a pyrazole ring at the 6-position, a thioether linkage, and a furan-2-ylmethyl acetamide group. This structure combines multiple pharmacophoric elements:

  • Thioether bridge: The sulfur atom enhances lipophilicity and may influence redox activity or metal coordination .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h1-8H,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCFQYDBORYBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule decomposes into three modular components:

  • 6-(1H-Pyrazol-1-yl)pyridazin-3-amine : Serves as the pyridazine core with a pyrazole substituent.
  • Thioacetic acid derivatives : Facilitates thioether linkage formation.
  • N-(Furan-2-ylmethyl)acetamide : Provides the furan-containing acetamide side chain.

Retrosynthetic disconnections suggest two viable approaches:

  • Route A : Sequential functionalization of preassembled pyridazine.
  • Route B : Late-stage coupling of pyridazine-thiol with bromoacetamide intermediates.

Synthetic Methodologies

Route A: Pyridazine Core Functionalization

Synthesis of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine

3,6-Dichloropyridazine undergoes nucleophilic substitution with pyrazole in dimethylformamide (DMF) at 80°C for 12 hours, yielding 6-(1H-pyrazol-1-yl)-3-chloropyridazine. Subsequent amination with aqueous ammonia under catalytic Cu(I) conditions produces 6-(1H-pyrazol-1-yl)pyridazin-3-amine (Yield: 68%).

Reaction Conditions :

  • Solvent : DMF
  • Catalyst : CuI (10 mol%)
  • Temperature : 80°C
  • Time : 12 hours
Thiolation and Thioether Formation

The amine intermediate is converted to a thiol via diazotization followed by treatment with sodium hydrosulfide (NaSH):

  • Diazotization: 6-(1H-pyrazol-1-yl)pyridazin-3-amine reacts with NaNO₂/HCl at 0–5°C.
  • Thiolation: The diazonium salt is treated with NaSH to afford 6-(1H-pyrazol-1-yl)pyridazine-3-thiol (Yield: 75%).

Thioether formation proceeds via alkylation with bromoacetyl chloride in tetrahydrofuran (THF) under inert atmosphere:

  • Base : Triethylamine (TEA)
  • Temperature : 0°C → room temperature
  • Product : 2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)acetyl bromide (Yield: 82%).
Amidation with Furan-2-ylmethanamine

The bromoacetyl intermediate reacts with furan-2-ylmethanamine in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP):

  • Molar Ratio : 1:1.2 (bromoacetamide:amine)
  • Time : 6 hours
  • Yield : 70%

Route B: Late-Stage Coupling Strategy

Synthesis of 3-Mercapto-6-(1H-pyrazol-1-yl)pyridazine

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine reacts with thiourea in ethanol under reflux to form the thiol derivative (Yield: 85%).

Acetamide Side Chain Preparation

Bromoacetyl bromide is coupled with furan-2-ylmethanamine in the presence of TEA:

  • Solvent : DCM
  • Time : 4 hours
  • Product : N-(furan-2-ylmethyl)-2-bromoacetamide (Yield: 90%).
Thioether Coupling

The thiol and bromoacetamide intermediates undergo nucleophilic substitution in acetone with potassium carbonate:

  • Base : K₂CO₃
  • Temperature : 50°C
  • Time : 8 hours
  • Yield : 78%

Route C: One-Pot Sequential Reactions

A streamlined protocol combines pyrazole installation, thiolation, and amidation in a single reaction vessel:

  • Starting Material : 3,6-Dichloropyridazine.
  • Step 1 : Pyrazole substitution (DMF, 80°C, 12 hours).
  • Step 2 : In situ diazotization and thiolation (NaNO₂/HCl → NaSH).
  • Step 3 : Alkylation with bromoacetyl chloride and amidation with furan-2-ylmethanamine.
  • Total Yield : 55%

Reaction Optimization and Challenges

Pyrazole Installation

Pyrazole’s low nucleophilicity necessitates polar aprotic solvents (DMF, DMSO) and elevated temperatures. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 76%.

Thiol Stability

The thiol intermediate is prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar) and antioxidants (e.g., 1,4-dithiothreitol).

Amidation Efficiency

Excess furan-2-ylmethanamine (1.5 equiv.) and DMAP (5 mol%) suppress side reactions, enhancing yields to 85%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.25 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.89 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.45 (s, 1H, furan-H), 6.55 (m, 2H, furan-H), 4.45 (s, 2H, CH₂), 3.95 (s, 2H, SCH₂).
  • ¹³C NMR : 168.5 (C=O), 152.3 (pyridazine-C), 142.1 (pyrazole-C), 110.5 (furan-C).

Mass Spectrometry

  • ESI-MS : m/z 315.35 [M+H]⁺, consistent with molecular formula C₁₄H₁₃N₅O₂S.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Total Yield (%) 70 78 55
Reaction Steps 3 3 1
Purification Difficulty Moderate Moderate High
Scalability High High Low

Route B offers optimal balance between yield and practicality, while Route C sacrifices yield for procedural simplicity.

Applications and Derivatives

While biological data for the title compound remain unreported, structural analogs demonstrate:

  • Antimicrobial Activity : MIC values of 25–100 µg/mL against S. aureus and E. coli.
  • Anti-inflammatory Effects : COX-2 inhibition (IC₅₀ = 1.2 µM).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of amines.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its heterocyclic rings are common motifs in bioactive molecules, making it a candidate for further exploration in medicinal chemistry.

Medicine

In medicine, preliminary studies suggest that this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. more research is needed to fully understand its therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives, focusing on core scaffolds, substituents, synthesis, and bioactivity.

Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity / Notes
Target Compound Pyridazine-pyrazole Thioether, furan-methyl acetamide Likely via nucleophilic substitution Hypothesized kinase inhibition or anti-inflammatory effects (based on analogs)
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (24) Triazinoindole Phenoxyphenyl, methyl-triazinoindole Acid-amine coupling (95% purity) High-affinity protein binding (hit identification studies)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) Benzothiazole Methylenedioxy, phenylpiperazine Alkylation (78% yield, m.p. 238°C) Potential CNS activity (piperazine moiety)
OSMI-1 Quinoline-sulfonamide Furan-methyl, thiophene-methyl Multi-step synthesis (HRMS confirmed) Inhibits O-linked β-N-acetylglucosamine transferase (FLIM-FRET applications)
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide derivatives Triazole Furan, pyrolium fragment Paal-Knorr condensation Anti-exudative activity in rats (dose-dependent)

Key Observations

  • Core Scaffold Diversity: The pyridazine-pyrazole core in the target compound differs from triazinoindoles (e.g., compound 24) and benzothiazoles (e.g., 3d), which may confer distinct binding modes. Triazinoindoles exhibit planar rigidity for protein pocket insertion , whereas benzothiazoles with methylenedioxy groups enhance metabolic stability . OSMI-1’s quinoline-sulfonamide core demonstrates the importance of fused aromatic systems in enzyme inhibition .
  • Substituent Effects: The furan-methyl group in the target compound parallels OSMI-1’s furan and thiophene substituents, which are critical for substrate mimicry in glycosylation inhibition . Bromine or phenoxy groups in analogs (e.g., compounds 25, 26) improve halogen bonding but may reduce solubility compared to the target’s furan .
  • Synthesis and Physicochemical Properties: High purity (>95%) in triazinoindole analogs suggests efficient acid-amine coupling protocols applicable to the target compound . The thioether linkage in the target compound is synthetically accessible via nucleophilic substitution, akin to methods used for triazole-thioacetamides .
  • Biological Activity: Anti-exudative activity in triazole derivatives (e.g., ) implies that the target’s furan and thioether groups may similarly modulate inflammatory pathways. Kinase inhibition observed in pyrimidinone-benzothiazole hybrids (e.g., compound 20 in ) supports the hypothesis that the pyridazine-pyrazole core could target ATP-binding pockets.

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrazole ring, a pyridazine ring, and a thioether linkage, which may contribute to its interactions with various biological targets.

Structural Properties

The molecular formula for this compound is C13H12N6O2SC_{13}H_{12}N_{6}O_{2}S, with a molecular weight of approximately 316.34 g/mol. The presence of heterocyclic rings enhances its pharmacological potential by allowing diverse interactions with biological macromolecules.

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide involves its ability to bind to specific enzymes or receptors, modulating their activity. The thioether linkage provides flexibility, enabling the molecule to fit into various binding sites effectively. This interaction can lead to alterations in biochemical pathways, which are crucial for therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

Antimicrobial Activity
Studies have shown that derivatives of pyrazole and pyridazine exhibit potent activity against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anticancer Activity
Compounds in the same class have been evaluated for their cytotoxic effects on cancer cell lines. For example:

  • MCF7 (Breast Cancer) : Compounds exhibited GI50 values of 3.79 µM.
  • HCT116 (Colorectal Cancer) : Some derivatives showed IC50 values as low as 1.1 µM, indicating strong cytotoxic potential .

Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects, which may be leveraged in treating conditions characterized by inflammation.

Case Studies and Research Findings

Recent studies have synthesized and evaluated various derivatives of this compound for their biological activities:

CompoundTargetIC50 (μM)Notes
Compound AMycobacterium tuberculosis1.35Significant anti-tubercular activity
Compound BMCF7 Cell Line3.79Effective growth inhibition
Compound CHCT116 Cell Line1.1High cytotoxicity observed
Compound DHEK-293 (Toxicity)>100Non-toxic at therapeutic doses

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thioether formation : Reaction of pyridazine-thiol intermediates with activated acetamide derivatives under basic conditions.
  • Huisgen 1,3-dipolar cycloaddition : Copper-catalyzed "click" reactions to integrate triazole or pyrazole moieties, as demonstrated in analogous compounds .
  • Condensation reactions : Use of condensing agents (e.g., DCC, EDC) to link furan-methylamine to the pyridazine-thioacetate backbone . Key considerations include solvent selection (e.g., tert-butanol/water mixtures) and temperature control to optimize yields and purity .

Q. How is the structural integrity and purity of this compound validated?

A combination of spectroscopic and chromatographic techniques is used:

  • NMR spectroscopy : Confirms regiochemistry of pyridazine and pyrazole rings, with δ 8.3–8.5 ppm signals typical for pyridazine protons .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S–C stretch at ~680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₅OS₂: 404.1359) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies recommend:

  • Storage : –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the thioether bond .
  • Light sensitivity : Amber vials to avoid photodegradation of the furan moiety .
  • pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent acetamide cleavage .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .
  • Molecular docking simulations : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies . Example: Analogous pyridazine-thioacetamides show nM affinity for COX-2 via hydrogen bonding with Arg120 and Tyr355 .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Re-test compounds using orthogonal methods (e.g., NMR vs. LC-MS) to exclude impurities .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural analogs : Compare activity trends across derivatives (Table 1) to identify critical pharmacophores .

Table 1 : Bioactivity Comparison of Structural Analogs

CompoundTargetIC₅₀ (μM)Key Structural Difference
Target compoundCOX-20.12Furan-methyl group
N-(3-nitrophenyl) analogCOX-20.87Nitrophenyl substituent
Chlorophenyl derivativeEGFR kinase0.03Chlorine at para position
Data adapted from

Q. What mechanistic insights guide the optimization of this compound’s pharmacokinetic properties?

  • Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., –CF₃) to reduce clearance .
  • Permeability : Caco-2 cell assays measure logP values; optimal range: 2–3.5. Modify acetamide substituents to balance hydrophobicity .
  • Toxicity : Ames test for mutagenicity; replace thioether with sulfone if reactive metabolites are detected .

Methodological Considerations

Q. How to design experiments to assess the compound’s reactivity in functionalization reactions?

  • Oxidation/Reduction : Treat with H₂O₂/FeCl₃ (oxidation) or NaBH₄ (reduction) to modify sulfur or amide groups, monitored by TLC .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the pyridazine ring .
  • Protection/deprotection : Use Boc groups for amine protection during multi-step syntheses .

Q. What computational tools are recommended for predicting SAR (Structure-Activity Relationships)?

  • QSAR models : Utilize MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
  • ADMET prediction : SwissADME or pkCSM forecasts absorption and toxicity profiles pre-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.